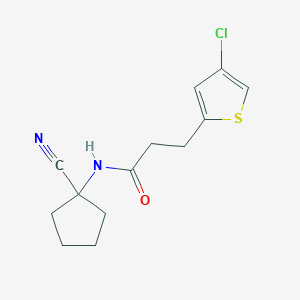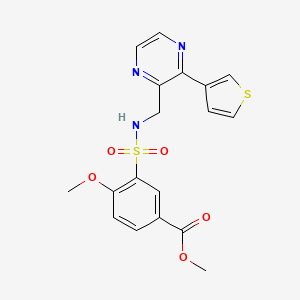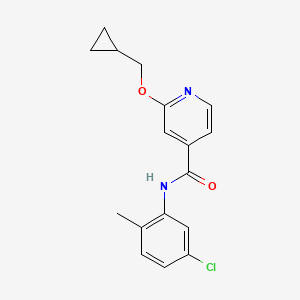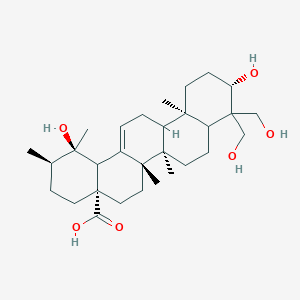
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide, also known as CCTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCTP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, and is involved in the regulation of pain, inflammation, and anxiety. CCTP inhibits FAAH, leading to an increase in anandamide levels, which may have therapeutic effects.
Mecanismo De Acción
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide inhibits FAAH, leading to an increase in anandamide levels. Anandamide is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors in the body, leading to various physiological effects. Anandamide is involved in the regulation of pain, inflammation, and anxiety, among other functions. By inhibiting FAAH, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide increases anandamide levels, leading to the activation of cannabinoid receptors and the resulting physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can reduce pain and inflammation in animal models, indicating its potential as a pain medication. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. Additionally, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in lab experiments is its specificity for FAAH inhibition. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to selectively inhibit FAAH, without affecting other enzymes or receptors. This specificity allows researchers to study the effects of FAAH inhibition without confounding factors. However, one limitation of using 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide. One area of interest is the development of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide-based pain medications. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. Another area of interest is the investigation of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide's effects on other physiological functions, such as appetite and sleep. Additionally, further research is needed to determine the safety and efficacy of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide involves several steps, starting with the reaction of 4-chlorothiophen-2-amine with 1-cyanocyclopentane carboxylic acid to form an intermediate. The intermediate is then reacted with 3-bromopropionyl chloride to yield 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide. The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been studied for its potential applications in various areas of research, including pain management, inflammation, and anxiety disorders. Studies have shown that 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDQIOCGMKYMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-(6-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2633529.png)
![N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2633531.png)
![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)





![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)
![3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2633543.png)


![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2633551.png)